An In-depth Technical Guide to the Physical Properties of (2,4-Bis(decyloxy)phenyl)methanol
An In-depth Technical Guide to the Physical Properties of (2,4-Bis(decyloxy)phenyl)methanol
This technical guide provides a comprehensive overview of the known physical and chemical properties of (2,4-Bis(decyloxy)phenyl)methanol. It is intended for researchers, scientists, and professionals in drug development and materials science who may use this compound as a synthetic intermediate or building block. This document compiles available data on its physical characteristics, outlines common experimental protocols for its synthesis and purification, and discusses its potential applications.
Core Physical and Chemical Properties
(2,4-Bis(decyloxy)phenyl)methanol is an aromatic alcohol characterized by a central phenyl ring substituted with two decyloxy groups and a methanol group. The long alkyl chains significantly influence its physical properties, particularly its solubility.
Data Summary
The quantitative physical properties of (2,4-Bis(decyloxy)phenyl)methanol are summarized in the table below. It should be noted that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 2725764-22-5 | [1] |
| Molecular Formula | C₂₇H₄₈O₃ | [1] |
| Molecular Weight | 420.67 g/mol | [1] |
| Boiling Point | 529.5 ± 35.0 °C (Predicted) | [1][2] |
| Density | 0.938 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Solubility Profile
The presence of two long decyloxy chains imparts significant lipophilicity to the molecule. Consequently, (2,4-Bis(decyloxy)phenyl)methanol is expected to have high solubility in non-polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.[1][3] Its solubility in polar solvents like water or methanol is predicted to be very low.[3] This dual characteristic makes it suitable for applications requiring solubility in organic media, such as in coatings and functional fluids.[1]
Experimental Protocols
Detailed experimental procedures for the synthesis of (2,4-Bis(decyloxy)phenyl)methanol are not widely published. However, a general synthetic route can be inferred from standard organic chemistry reactions and protocols for analogous compounds like (2,4-Bis(dodecyloxy)phenyl)methanol.[4]
General Synthesis Workflow
The synthesis is typically a two-step process involving the etherification of a dihydroxybenzene derivative followed by the reduction of a functional group to the primary alcohol.
Caption: General synthetic workflow for (2,4-Bis(decyloxy)phenyl)methanol.
Methodology
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Step 1: Etherification: The synthesis begins with the Williamson ether synthesis. 2,4-Dihydroxybenzaldehyde is treated with two equivalents of a decyl halide, such as 1-bromodecane, in the presence of a mild base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone. The reaction mixture is typically heated to drive the reaction to completion, resulting in the formation of the intermediate, 2,4-Bis(decyloxy)benzaldehyde.
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Step 2: Reduction: The aldehyde group of the intermediate is then reduced to a primary alcohol.[4] This is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol. The reaction is typically stirred at room temperature until the starting material is consumed.
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Purification: After the reaction is complete, the crude product is worked up, often involving an aqueous wash to remove inorganic salts. The final product, (2,4-Bis(decyloxy)phenyl)methanol, is then purified. A common method for purification is silica gel column chromatography, using a non-polar eluent such as dichloromethane or a mixture of hexanes and ethyl acetate.[5]
Analytical Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not publicly available, characterization would typically involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the presence of the aromatic protons, the benzylic alcohol proton, and the characteristic signals of the two long decyloxy chains.
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Mass Spectrometry (MS): Techniques like LC-MS would be used to confirm the molecular weight of the compound.[6][7]
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Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic broad absorption peak for the hydroxyl (-OH) group around 3300-3400 cm⁻¹, as well as C-O stretching for the ether linkages.[8]
Applications and Further Research
(2,4-Bis(decyloxy)phenyl)methanol serves as a valuable building block in organic synthesis.[1] Its long alkoxy chains make it a precursor for materials with specific solubility and self-assembly properties. Key areas of application include:
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Liquid Crystals and Surfactants: It is used as a starting material in the synthesis of liquid crystalline materials and specialty surfactants.[1]
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Functional Polymers: The aromatic ring and the reactive hydroxyl group allow for its incorporation into light-responsive polymers and other functional materials.[1]
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Biological Research: While this specific molecule is not highlighted for biological activity, similar long-chain substituted phenols are studied for their interactions with lipid membranes and potential antimicrobial or anti-inflammatory properties.[4] The lipophilic nature imparted by the decyloxy chains can enhance interaction with biological membranes.[4]
References
- 1. (2,4-Bis(decyloxy)phenyl)methanol [myskinrecipes.com]
- 2. Benzenemethanol, 2,4-bis(decyloxy)- CAS#: 2725764-22-5 [m.chemicalbook.com]
- 3. (2,4-Bis(docosyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 4. (2,4-Bis(dodecyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 2725764-22-5|(2,4-Bis(decyloxy)phenyl)methanol| Ambeed [ambeed.com]
- 7. 2725764-22-5|(2,4-Bis(decyloxy)phenyl)methanol|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
